molecular formula C14H10N2O6 B341464 4-Nitrophenyl 3-methyl-4-nitrobenzoate

4-Nitrophenyl 3-methyl-4-nitrobenzoate

Cat. No.: B341464
M. Wt: 302.24 g/mol
InChI Key: MBWDBSATNNTEHA-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-methyl-4-nitrobenzoate is an aromatic ester compound featuring a benzoate core substituted with a methyl group at the 3-position and a nitro group at the 4-position, esterified to a 4-nitrophenyl moiety.

Properties

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

(4-nitrophenyl) 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C14H10N2O6/c1-9-8-10(2-7-13(9)16(20)21)14(17)22-12-5-3-11(4-6-12)15(18)19/h2-8H,1H3

InChI Key

MBWDBSATNNTEHA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-nitrophenyl 3-methyl-4-nitrobenzoate with related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzoate Ring Key Features
This compound C₁₄H₁₀N₂O₆ ~326.25 3-methyl, 4-nitro Dual nitro groups enhance electron-withdrawing effects; methyl adds steric bulk
4-Nitrophenyl 4-nitrobenzoate C₁₃H₈N₂O₆ 288.215 4-nitro Two para-nitro groups increase polarity and reactivity
4-Nitrophenyl 3-methylbenzoate C₁₄H₁₁NO₄ 257.245 3-methyl Lacks nitro on benzoate; higher lipophilicity due to methyl
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ 293.67 4-nitro, 4-chlorophenyl Chloro substituent introduces halogen bonding potential

Key Observations :

  • Electron-withdrawing effects: The dual nitro groups in this compound and 4-nitrophenyl 4-nitrobenzoate enhance electrophilicity, making these compounds more reactive in hydrolysis or nucleophilic substitution compared to non-nitro analogs .
  • Steric effects : The 3-methyl group in the target compound may hinder interactions in crystal packing or biological systems, as seen in methyl-substituted analogs .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Nitro and ester groups participate in hydrogen bonding, influencing crystal packing. For example, 4-nitrophenyl 4-bromobenzenesulfonate forms intermolecular S=O···H interactions .
  • Graph Set Analysis : Etter’s graph theory predicts hydrogen-bonding patterns in nitro-aromatic crystals, suggesting similar motifs in the target compound .

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